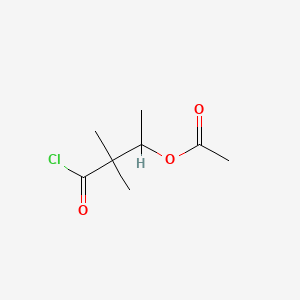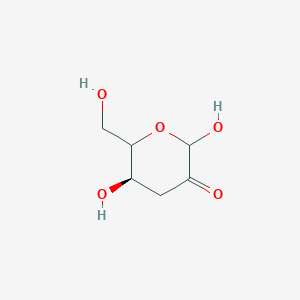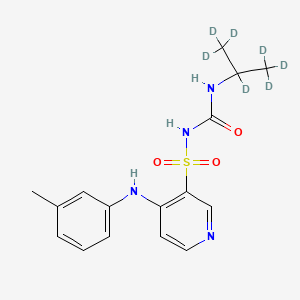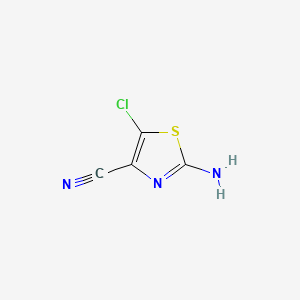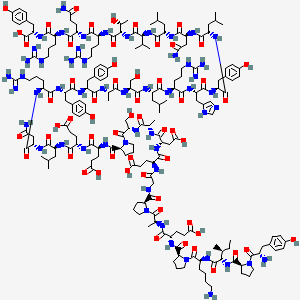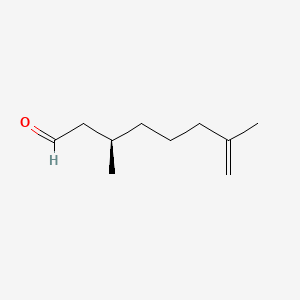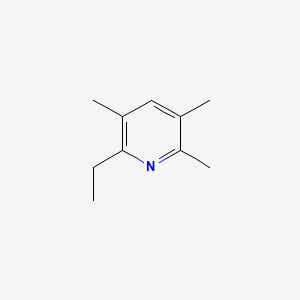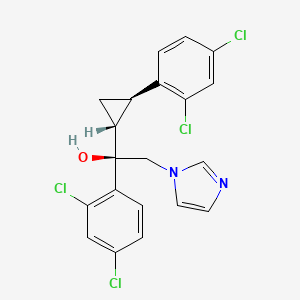![molecular formula C16H19N5 B564263 4-氨基-1-叔丁基-3-苄基吡唑并[3,4-d]嘧啶 CAS No. 186895-85-2](/img/structure/B564263.png)
4-氨基-1-叔丁基-3-苄基吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine: is an aromatic heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines . These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, which does not share a nitrogen atom with the pyrimidine ring .
科学研究应用
Chemistry: In chemistry, 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them important targets for therapeutic intervention .
Medicine: In medicinal chemistry, 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine has shown promise as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and leukemia .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the design of advanced materials .
作用机制
Target of Action
The primary targets of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine are PKD1, PKD2, and PKD3 . It also targets Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
This compound acts as a highly selective and effective inhibitor of these targets . It binds to these kinases in a competitive manner, preventing their normal function and leading to alterations in the signaling pathways they control .
Biochemical Pathways
The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of PKD1, PKD2, and PKD3 can affect the regulation of cell survival and proliferation . Similarly, the inhibition of Src family kinases and c-Abl can impact cell growth and differentiation .
Pharmacokinetics
It has slight solubility in chloroform, ethyl acetate, and methanol , which could influence its bioavailability.
Result of Action
The result of the action of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is the inhibition of cell proliferation and growth . By inhibiting the activity of key kinases, it disrupts the signaling pathways that regulate these processes, potentially leading to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be stored in a dark place at 2-8°C . Additionally, its solubility in different solvents could impact its distribution and absorption in the body .
生化分析
Biochemical Properties
It is known that pyrazolopyrimidines have been associated with kinase modulation . This suggests that 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine may interact with enzymes such as kinases, potentially influencing their activity.
Cellular Effects
Given its potential role as a kinase modulator , it could influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine typically involves the reaction of a pyrazole derivative with a pyrimidine derivative under specific conditions. One common method involves the use of tert-butylamine and benzyl chloride as starting materials, which undergo a series of reactions including nucleophilic substitution and cyclization to form the desired compound .
化学反应分析
Types of Reactions: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
相似化合物的比较
- 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-amine
Uniqueness: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl group enhances its ability to interact with biological targets, while the tert-butyl group provides steric hindrance, increasing its stability and selectivity .
属性
IUPAC Name |
3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRVCTFFEZBXCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652424 |
Source


|
| Record name | 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186895-85-2 |
Source


|
| Record name | 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
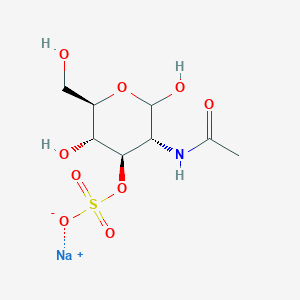
![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)
